![molecular formula C17H27IO3 B15300965 Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of atoms, which includes an oxabicyclo[2.1.1]hexane core, a cyclooctyl group, and an iodomethyl substituent. Such structures are often of interest in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and utility as building blocks for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common approach is the [2+2] cycloaddition reaction, which can be facilitated by photochemical methods. For instance, the reaction between cyclopropenes and aminocyclopropanes under blue LED irradiation using an iridium photoredox catalyst can yield the desired bicyclic structure . This method is highly diastereoselective and can be adapted to include various substituents, such as the iodomethyl group.
Industrial Production Methods
Industrial production of such complex bicyclic compounds often relies on scalable photochemical reactions. The use of mercury lamps for [2+2] cycloaddition has been reported, although it requires specialized equipment and glassware . Advances in photoredox catalysis have made it possible to achieve these reactions under milder conditions, which is more suitable for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the bicyclic core.
Cycloaddition Reactions: The bicyclic structure can participate in further cycloaddition reactions to form more complex polycyclic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with m-CPBA can introduce epoxide groups.
科学的研究の応用
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly those targeting central nervous system disorders and cancer.
Synthetic Organic Chemistry: It serves as a building block for synthesizing more complex molecules, including natural product analogs and bioactive compounds.
Material Science: The compound’s rigid bicyclic structure can be used to create novel materials with specific mechanical and chemical properties.
作用機序
The mechanism by which ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and can affect cellular processes like signal transduction and gene expression.
類似化合物との比較
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other bicyclic compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: Known for their use as phenyl isosteres in drug design.
Bicyclo[2.2.1]heptane Derivatives: Commonly found in natural products and synthetic bioactive compounds.
Spiro Compounds: Featuring a spiro-connected bicyclic system, these compounds are also used in medicinal chemistry for their unique three-dimensional structures.
The uniqueness of this compound lies in its combination of a cyclooctyl group and an iodomethyl substituent on a rigid bicyclic core, which provides distinct chemical reactivity and biological activity.
特性
分子式 |
C17H27IO3 |
|---|---|
分子量 |
406.3 g/mol |
IUPAC名 |
ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C17H27IO3/c1-2-20-15(19)17-10-16(11-17,12-18)21-14(17)13-8-6-4-3-5-7-9-13/h13-14H,2-12H2,1H3 |
InChIキー |
PKPWWUJRTHCILV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C12CC(C1)(OC2C3CCCCCCC3)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




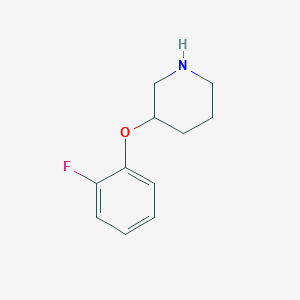
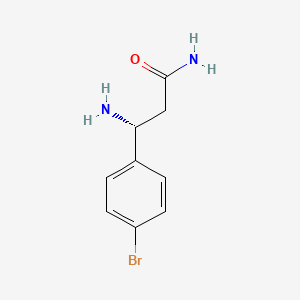
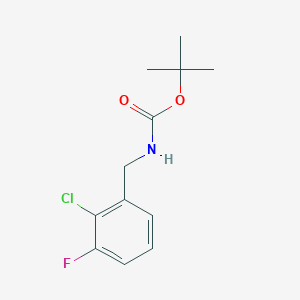
![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B15300908.png)
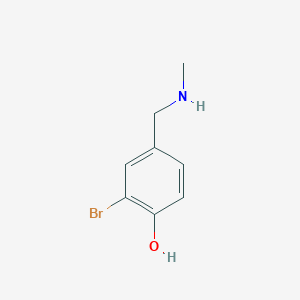
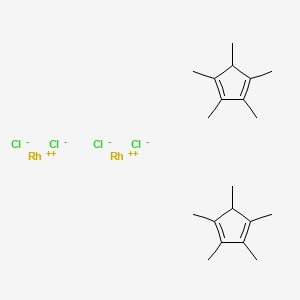
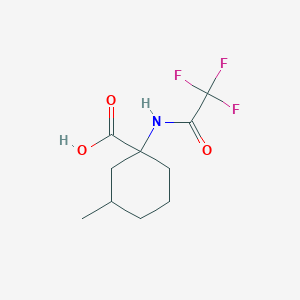
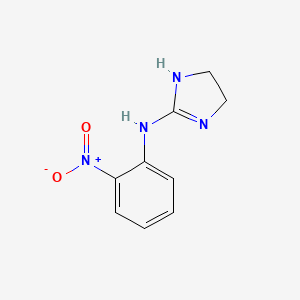
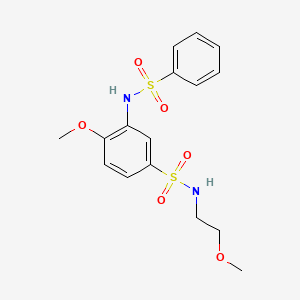
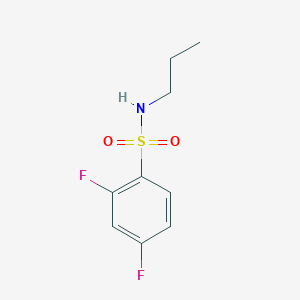
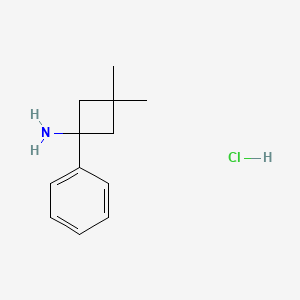
![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)
